molecular formula C13H13N3O3 B12971852 tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B12971852
M. Wt: 259.26 g/mol
InChI Key: SUTGUCSYIIOOSR-UHFFFAOYSA-N
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Description

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate is a benzoisoxazole derivative characterized by a tert-butyl carbamate group at the 3-position and a cyano substituent at the 6-position of the benzisoxazole core. Benzoisoxazole derivatives are widely studied for their pharmacological and agrochemical relevance, often serving as intermediates in drug discovery due to their bioisosteric compatibility with indole and benzofuran systems .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

tert-butyl N-(6-cyano-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H13N3O3/c1-13(2,3)18-12(17)15-11-9-5-4-8(7-14)6-10(9)19-16-11/h4-6H,1-3H3,(H,15,16,17)

InChI Key

SUTGUCSYIIOOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzonitrile with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield the corresponding amine. This reaction is pivotal for unmasking reactive sites in synthetic intermediates:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, generating the free amine .

Example Reaction :

tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamateTFA DCM6 cyanobenzo d isoxazol 3 amine+CO2+tert butanol\text{tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamate}\xrightarrow{\text{TFA DCM}}\text{6 cyanobenzo d isoxazol 3 amine}+\text{CO}_2+\text{tert butanol}

Nitrile Functional Group Transformations

The cyanobenzoisoxazole moiety participates in reactions typical of nitriles:

Hydrolysis

  • Acidic Conditions : Converts the nitrile to a carboxylic acid.

  • Basic Conditions : Forms an amide intermediate, which can further hydrolyze to a carboxylate .

Reaction Table :

ConditionsProductYield (%)Reference
H₂SO₄, H₂O, reflux6-carboxybenzo[d]isoxazol-3-amine75–85
NaOH, H₂O₂, 80°C6-amidebenzo[d]isoxazol-3-amine60–70

Isoxazole Ring Modifications

The benzoisoxazole ring exhibits electrophilic aromatic substitution (EAS) reactivity and can undergo cycloadditions:

Electrophilic Substitution

  • Nitration : Directed by the electron-withdrawing nitrile group, yielding 5-nitro derivatives.

  • Halogenation : Bromine or chlorine substitutes at the 5-position under mild conditions .

Radical Cycloadditions

tert-Butyl nitrite (TBN) facilitates radical-based cycloadditions, forming polycyclic architectures. For example, intramolecular cyclization with alkenes generates fused oxacyclic ketones :

tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamateTBN Fused isoxazole oxacycle+NO2\text{tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamate}\xrightarrow{\text{TBN }}\text{Fused isoxazole oxacycle}+\text{NO}_2^-

Key Data :

  • Optimal temperature: 80–100°C.

  • Yields: 65–78% for 6/7-membered oxacycles .

Carbamate Group Reactivity

The carbamate functionality engages in nucleophilic substitutions and condensations:

Condensation with Amines

Reaction with primary amines (e.g., benzylamine) under basic conditions forms urea derivatives:

tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamate+R NH26 cyano N R benzo d isoxazol 3 ylurea+tert butanol\text{tert Butyl 6 cyanobenzo d isoxazol 3 yl carbamate}+\text{R NH}_2\rightarrow \text{6 cyano N R benzo d isoxazol 3 ylurea}+\text{tert butanol}

Conditions :

  • Solvent: THF or ethyl acetate.

  • Base: Triethylamine (TEA) or N-methylmorpholine (NMM).

  • Yield: 80–93% .

Transcarbamoylation

Di-tert-butyl dicarbonate (Boc₂O) exchanges the carbamate group with other alcohols or amines in the presence of DMAP .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates.

  • Light Sensitivity : Benzoisoxazole derivatives are prone to photodegradation; store in amber vials .

Scientific Research Applications

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The bromo and nitro substituents (in 6-bromo and 5-nitro analogs) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. The cyano group in the target compound likely exhibits similar reactivity but with distinct steric and electronic profiles .
  • Electron-Donating Groups (EDGs): The amino group in the 5-amino derivative enhances basicity and hydrogen-bonding capacity, making it suitable for interactions with biological targets. The cyano group, though moderately electron-withdrawing, may confer metabolic stability in medicinal chemistry applications .

Physicochemical Properties

Spectroscopic Data

While NMR data for the target compound is unavailable, the ¹H and ¹³C NMR spectra of tert-Butyl (5-hydroxymethylisoxazol-3-yl)carbamate () provide a reference:

  • ¹H NMR (CDCl₃) : δ 6.54 (s, 1H, isoxazole-H), 1.45 (s, 9H, tert-butyl).
  • ¹³C NMR (CDCl₃): δ 171.3 (C=O), 79.8 (tert-butyl C). The cyano group’s characteristic signal (~110–120 ppm in ¹³C NMR) would distinguish the target compound from its analogs .

Biological Activity

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of anticoagulation and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{11}H_{12}N_{2}O_{2}
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1821028-64-1

This compound features a benzo[d]isoxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

The primary mechanism of action attributed to this compound involves the inhibition of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. By inhibiting Factor XIa, this compound may reduce thrombus formation and improve outcomes in conditions associated with hypercoagulability, such as thrombosis and embolism .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticoagulant Inhibits Factor XIa, reducing thrombus formation .
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines .
Anti-inflammatory Potentially reduces inflammation through modulation of cytokine release.
Antimicrobial Shows activity against certain bacterial strains .

1. Anticoagulant Activity

A study demonstrated that this compound effectively inhibited Factor XIa in vitro. This inhibition was associated with a significant reduction in clot formation in animal models, suggesting its potential as an anticoagulant agent .

2. Cytotoxicity Against Cancer Cells

Research published in Molecules indicated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines such as HL-60 and HeLa. The study highlighted the compound's ability to induce apoptosis in these cells, making it a candidate for further development in cancer therapies .

3. Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. These findings indicate that it could be beneficial in treating conditions characterized by excessive inflammation .

Q & A

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer :
  • Reactor Design : Transition from batch to flow chemistry for exothermic Boc protection steps to improve heat dissipation .
  • Process Control : Monitor reaction progress using inline PAT tools (e.g., Raman spectroscopy) to maintain yield consistency .

Data Gaps and Contradictions

Q. How should researchers address the lack of thermodynamic data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :
  • Perform differential scanning calorimetry (DSC) to determine melting points.
  • Use shake-flask methods or HPLC solubility assays to measure solubility in common solvents .

Q. Why do some studies report conflicting bioactivity results for benzoisoxazole carbamates?

  • Methodological Answer :
  • Cross-validate assay conditions (e.g., cell lines, incubation times) and compound purity.
  • Consider stereochemical effects or degradation products influencing activity .

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